molecular formula C11H11NO5S B2925457 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid CAS No. 344264-58-0

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid

Cat. No.: B2925457
CAS No.: 344264-58-0
M. Wt: 269.27
InChI Key: UHVKFJWVDDXDDQ-UHFFFAOYSA-N
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Description

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid is an organic compound with the molecular formula C11H11NO5S . It is characterized by the presence of a benzenecarboxylic acid moiety and a sulfanylacetyl group, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid typically involves the reaction of 4-aminobenzoic acid with 2-[(carboxymethyl)sulfanyl]acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Properties

IUPAC Name

4-[[2-(carboxymethylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-9(5-18-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKFJWVDDXDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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